BRITE-338733

Antibacterial resistance SOS response RecA ATPase

BRITE-338733 is the only commercially available compound that combines ATP-pocket binding with DNA intercalation, delivering dual-target inhibition of RecA (IC50 4.7 µM, Hill slope 7.6) and RSC chromatin remodeler (IC50 0.316 µM). Unlike classical RecA inhibitors (protolichesterinic acid, suramin) or generic ATPase inhibitors (Phlorizin, ML367, Esomeprazole, Thapsigargin), BRITE-338733 exhibits consistent, potent cytotoxicity across MCF-7 and MDA-MB-231 breast cancer cells. Procure this unique tool for antibiotic-resistance suppression studies, SMARCA4-mutant cancer research, and SAR optimization campaigns.

Molecular Formula C27H35N3O2
Molecular Weight 433.6 g/mol
Cat. No. B2660364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRITE-338733
Molecular FormulaC27H35N3O2
Molecular Weight433.6 g/mol
Structural Identifiers
SMILESCCC1=CC=C(O1)C2=CC(=NC(=C2)NC3CC(NC(C3)(C)C)(C)C)C4=C(C=CC(=C4)C)O
InChIInChI=1S/C27H35N3O2/c1-7-20-9-11-24(32-20)18-13-22(21-12-17(2)8-10-23(21)31)29-25(14-18)28-19-15-26(3,4)30-27(5,6)16-19/h8-14,19,30-31H,7,15-16H2,1-6H3,(H,28,29)
InChIKeyPKYYVDCUXJXUPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





BRITE-338733: RecA ATPase and Chromatin Remodeler RSC ATPase Inhibitor for Antibacterial Adjuvant and Anticancer Research


BRITE-338733 (CAS 503105-88-2) is a small-molecule ATPase inhibitor originally identified as a potent inhibitor of bacterial RecA ATPase activity (IC50 = 4.7 µM) [1]. It belongs to the 2-amino-4,6-diarylpyridine chemotype and was discovered through high-throughput screening of a diversity library [1]. Recent studies have expanded its therapeutic scope, demonstrating that BRITE-338733 also inhibits the ATP hydrolysis activity of the RSC chromatin remodeler (IC50 = 0.316 µM) and exhibits cytotoxicity against breast cancer cells [2]. The compound acts via a dual mechanism: binding to the ATP pocket of target ATPases and intercalating into DNA [2].

Why BRITE-338733 Cannot Be Replaced by Generic RecA or ATPase Inhibitors


Substituting BRITE-338733 with a generic RecA inhibitor or an alternative ATPase inhibitor is not scientifically justified due to its unique dual-targeting mechanism and quantitatively superior potency profile. Unlike classical RecA inhibitors such as suramin or natural product-derived compounds (e.g., protolichesterinic acid, IC50 = 14.2 µM; sphaerophorin, IC50 = 42.6 µM) that act primarily through a single binding site [1], BRITE-338733 inhibits ATPase activity via both ATP-pocket binding and DNA intercalation [2]. In a direct head-to-head comparison against four other ATPase inhibitors (Phlorizin, ML367, Esomeprazole, and Thapsigargin), BRITE-338733 was the only compound that demonstrated significant inhibition of RSC ATPase activity and consistently potent cytotoxicity across multiple breast cancer cell lines [2]. Furthermore, among the 40 confirmed RecA inhibitors identified in the original screening campaign, BRITE-338733 exhibited the lowest IC50 (4.7 µM) and the steepest Hill slope (7.6), indicative of highly cooperative binding kinetics not observed with other chemotypes [3].

Quantitative Evidence Differentiating BRITE-338733 from Comparators and In-Class Alternatives


RecA ATPase Inhibition: BRITE-338733 vs. Other RecA Inhibitors and Chemotype Classes

In a high-throughput screening campaign of 33,600 compounds against E. coli RecA ATPase, BRITE-338733 demonstrated the lowest IC50 among all confirmed hits, with a value of 4.7 ± 0.5 µM and a steep Hill slope of 7.6 [1]. This potency is superior to other chemotypes identified in the same screen: the 1,2,4-oxadiazole scaffold (BRITE-212537, IC50 = 6.2 µM), the quinaxolinone scaffold (BRITE-379089, IC50 = 11 µM), and the benzimidazole diazepinone scaffold (BRITE-082776, IC50 = 32 µM) [1]. The overall IC50 range for the 40 confirmed hits was 4.7–39 µM, with an average Hill slope of 7.4 [1]. Compared to other reported RecA inhibitors from natural sources, BRITE-338733 exhibits 3-fold greater potency than protolichesterinic acid (IC50 = 14.2 µM) and 9-fold greater potency than sphaerophorin (IC50 = 42.6 µM) [2].

Antibacterial resistance SOS response RecA ATPase High-throughput screening

RSC Chromatin Remodeler ATPase Inhibition: Head-to-Head Comparison of Five Compounds

In a 2025 study, BRITE-338733 was directly compared against four other ATPase inhibitors (Phlorizin, ML367, Esomeprazole, and Thapsigargin) for inhibition of purified yeast RSC chromatin remodeler ATPase activity. BRITE-338733 was the only compound that demonstrated significant inhibition, with an IC50 of 0.316 µM [1]. At concentrations of 0.5 mM and 1 mM, BRITE-338733 significantly inhibited RSC ATPase activity, whereas Phlorizin, ML367, Esomeprazole, and Thapsigargin did not exhibit measurable inhibitory effects in the same assay [1]. Computational analysis further revealed that BRITE-338733 exhibited the strongest mean binding free energy to the Sth1 ATPase domain (-24.77 ± 11.29 kcal/mol) among the five compounds tested, second only to the natural ligand ATP [1].

Chromatin remodeling SWI/SNF RSC ATPase Cancer therapeutics

Dual Mechanism: ATP-Pocket Binding and DNA Intercalation

BRITE-338733 inhibits ATPase activity through a dual mechanism not observed with most RecA or ATPase inhibitors. Experimental DNA gel mobility shift assays confirmed that BRITE-338733 binds directly to DNA, causing band migration delay [1]. Restriction enzyme digestion assays further demonstrated that BRITE-338733 inhibits SalI enzyme cleavage of its recognition site, consistent with DNA intercalation that creates steric hindrance [1]. Molecular docking supported that BRITE-338733 can insert between DNA base pairs similar to classical intercalators such as doxorubicin [1]. In contrast, RecA inhibitors such as protolichesterinic acid act solely as uncompetitive inhibitors of the ATP binding site, while epiphorellic acid acts competitively at the ssDNA binding site—neither exhibits the dual ATP-pocket/DNA-intercalation mechanism of BRITE-338733 [2].

DNA intercalation Dual-targeting Mechanism of action

Breast Cancer Cell Cytotoxicity: BRITE-338733 vs. ML367 and Other Comparators

In a direct comparison using MTT assays, BRITE-338733 demonstrated potent cytotoxicity against two breast cancer cell lines, while comparator compounds showed weaker or absent activity. Against MCF-7 cells, BRITE-338733 exhibited IC50 values of 6.579–7.852 µM at 6 hours and 3.906–5.098 µM at 24 hours [1]. Against MDA-MB-231 cells, BRITE-338733 showed similar potency [1]. In the same study, ML367 demonstrated cytotoxicity against MCF-7 cells but was markedly less effective against MDA-MB-231 cells [1]. Phlorizin and Esomeprazole showed no significant cytotoxicity in either cell line [1]. Thapsigargin, while cytotoxic, acts via a mechanism unrelated to DNA binding or ATPase inhibition (SERCA pump inhibition) [1].

Breast cancer Cytotoxicity MCF-7 MDA-MB-231

Validated Application Scenarios for BRITE-338733 in Antibacterial and Anticancer Research


Antibacterial Adjuvant Research Targeting the SOS Response

BRITE-338733 is the most potent RecA ATPase inhibitor identified in the BRITE diversity library screen, with an IC50 of 4.7 µM and a Hill slope of 7.6 [1]. This potency, combined with its steep cooperative binding kinetics, makes it the compound of choice for studies investigating RecA inhibition as a strategy to suppress antibiotic resistance development. Researchers can use BRITE-338733 to evaluate whether RecA inhibition potentiates the bactericidal activity of DNA-damaging antibiotics (e.g., ciprofloxacin) or prevents horizontal gene transfer of resistance determinants [1]. The compound's validated activity in cell-free biochemical assays provides a robust starting point for structure-activity relationship (SAR) studies aimed at optimizing the 2-amino-4,6-diarylpyridine scaffold [1].

Chromatin Remodeler ATPase Inhibition in Cancer Models

BRITE-338733 is uniquely validated as an inhibitor of RSC chromatin remodeler ATPase activity (IC50 = 0.316 µM), with no other compound among the five tested (Phlorizin, ML367, Esomeprazole, Thapsigargin) demonstrating measurable inhibition [2]. This makes BRITE-338733 the only commercially available tool compound for investigating ATPase domain targeting in SWI/SNF-family chromatin remodelers. Given that SMARCA4-deficient cancers are synthetically lethal with SMARCA2 ATPase inhibition, researchers can employ BRITE-338733 to explore the therapeutic potential of chromatin remodeler ATPase inhibition in lung, colorectal, and breast cancer models, particularly in SMARCA4-mutant contexts [2].

Dual-Targeting Mechanistic Studies (ATPase + DNA Binding)

BRITE-338733 exhibits a dual mechanism of action—binding to the ATP pocket of target ATPases and intercalating into DNA—that distinguishes it from single-mechanism RecA inhibitors such as protolichesterinic acid (ATP-site only) and epiphorellic acid (ssDNA-site only) [2]. This dual mechanism can be exploited to study synergistic inhibition effects, to investigate whether dual-targeting reduces the emergence of resistance, and to explore the contribution of DNA intercalation to cytotoxicity in cancer models. The compound's demonstrated ability to inhibit restriction enzyme cleavage provides a direct experimental readout for DNA-binding activity that can be used in mechanistic studies [2].

Breast Cancer Cytotoxicity Screening and SAR Development

BRITE-338733 is the only compound among a set of five ATPase inhibitors to exhibit consistent, potent cytotoxicity across both MCF-7 (24h IC50 = 3.906–5.098 µM) and MDA-MB-231 breast cancer cell lines [2]. This cell-line-independent activity makes BRITE-338733 an ideal lead compound for medicinal chemistry optimization campaigns aimed at developing novel anticancer agents that target chromatin remodeler ATPases. Researchers can use BRITE-338733 as a benchmark for evaluating new analogs in cytotoxicity assays, with the established IC50 range providing a quantitative baseline for structure-activity relationship studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRITE-338733

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.